7-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
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Overview
Description
7-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazolinone core, which is known for its biological activity, and a phenylpiperazine moiety, which is often found in pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the quinazolinone core, the introduction of the phenylpiperazine moiety, and the final assembly of the complete structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with adjustments to improve efficiency and reduce costs. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the quinazolinone core or the phenylpiperazine moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with different properties.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets. The quinazolinone core may interact with enzymes or receptors, modulating their activity. The phenylpiperazine moiety can enhance binding affinity and selectivity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-oxo-4-(4-phenylpiperazin-1-yl)butanoic acid
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives
- 8 Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino] derivatives
Uniqueness
7-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one is unique due to its specific combination of a quinazolinone core and a phenylpiperazine moiety, which imparts distinct biological and chemical properties. This combination can result in enhanced activity and selectivity compared to similar compounds, making it a valuable candidate for further research and development.
Properties
CAS No. |
688054-68-4 |
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Molecular Formula |
C23H24N4O4S |
Molecular Weight |
452.53 |
IUPAC Name |
7-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C23H24N4O4S/c28-21(26-11-9-25(10-12-26)16-5-2-1-3-6-16)7-4-8-27-22(29)17-13-19-20(31-15-30-19)14-18(17)24-23(27)32/h1-3,5-6,13-14H,4,7-12,15H2,(H,24,32) |
InChI Key |
GWPIVPRGCDXWBB-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
solubility |
not available |
Origin of Product |
United States |
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